molecular formula C27H31N3O2 B12398103 [1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate

Cat. No.: B12398103
M. Wt: 429.6 g/mol
InChI Key: YLHJUSKJLHTVJY-UHFFFAOYSA-N
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Description

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a benzhydryl group, and a methylamino substituent. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Attachment of the Benzhydryl Group: The benzhydryl group can be attached through a Friedel-Crafts alkylation reaction using benzhydryl chloride and a suitable catalyst.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine for nucleophilic substitution, benzhydryl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interaction with specific enzymes or receptors can provide insights into cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for the treatment of certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate: Unique due to its combination of functional groups.

    [1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-phenylcarbamate: Similar structure but lacks the benzhydryl group.

    [1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-methylcarbamate: Similar structure but lacks the benzhydryl group and has a methyl group instead.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate

InChI

InChI=1S/C27H31N3O2/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25-26,28H,16-20H2,1H3,(H,29,31)

InChI Key

YLHJUSKJLHTVJY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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